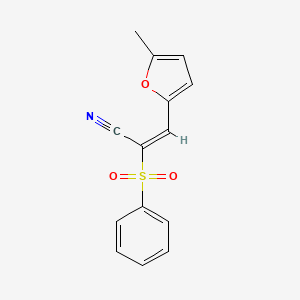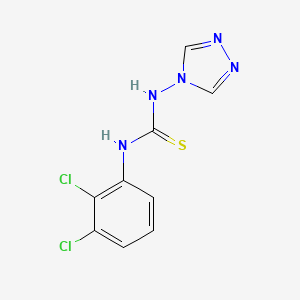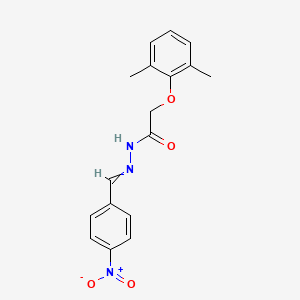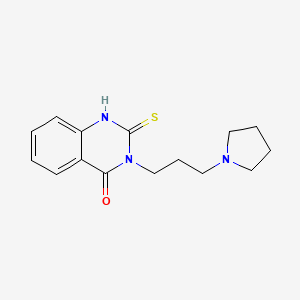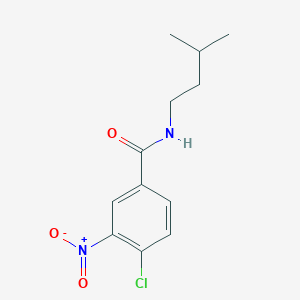
4-chloro-N-(3-methylbutyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-methylbutyl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the fourth position, a nitro group at the third position, and a 3-methylbutyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-methylbutyl)-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the third position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 3-methylbutylamine to form the desired product. This step often requires the use of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-chloro-N-(3-methylbutyl)-3-nitrobenzamide can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxy-N-(3-methylbutyl)-3-nitrobenzamide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Reduction: 4-chloro-N-(3-methylbutyl)-3-aminobenzamide.
Substitution: 4-hydroxy-N-(3-methylbutyl)-3-nitrobenzamide.
Scientific Research Applications
Chemistry: 4-chloro-N-(3-methylbutyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound may be used to study the effects of nitro and chloro substituents on biological activity. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound’s structural features suggest potential applications in medicinal chemistry. It may be explored for its pharmacological properties, such as antimicrobial or anticancer activity, although specific studies would be required to confirm such effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-methylbutyl)-3-nitrobenzamide depends on its specific application. In general, the compound’s biological activity may be attributed to its ability to interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. The chloro and amide groups can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-chloro-N-(3-methylbutyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.
4-chloro-N-(3-methylbutyl)-2-nitrobenzamide: The nitro group is positioned differently, which can affect the compound’s reactivity and interactions.
4-chloro-N-(3-methylbutyl)benzenesulfonamide:
Uniqueness: 4-chloro-N-(3-methylbutyl)-3-nitrobenzamide is unique due to the specific arrangement of its functional groups
Properties
IUPAC Name |
4-chloro-N-(3-methylbutyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(2)5-6-14-12(16)9-3-4-10(13)11(7-9)15(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEZXMGRSADAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
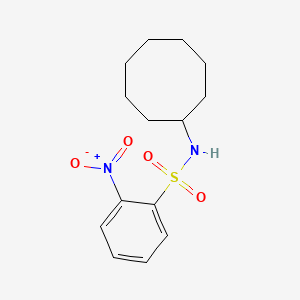
![N-(1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5839207.png)
![N-(3-acetylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5839211.png)
![4-[(anilinocarbonothioyl)amino]-N-phenylbenzamide](/img/structure/B5839228.png)
![[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate](/img/structure/B5839232.png)
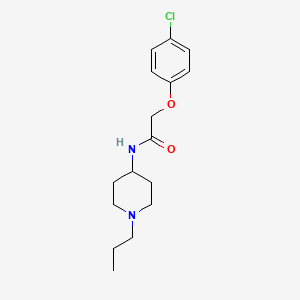
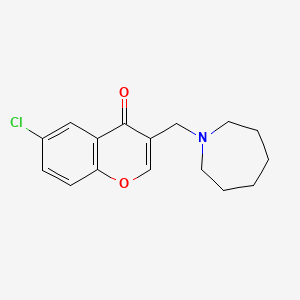
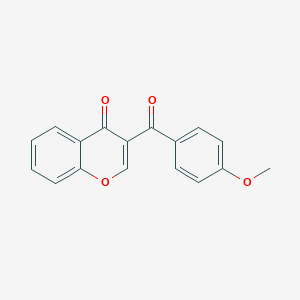
![methyl 2-({[2-(2-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5839263.png)
